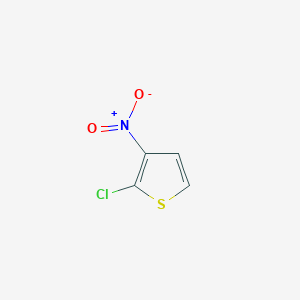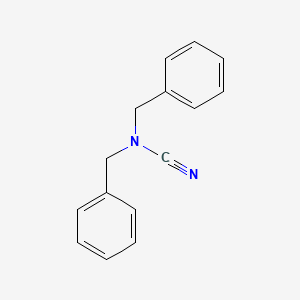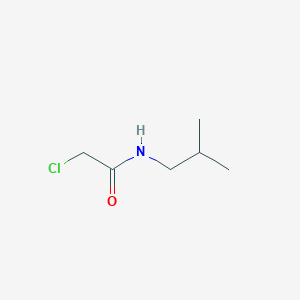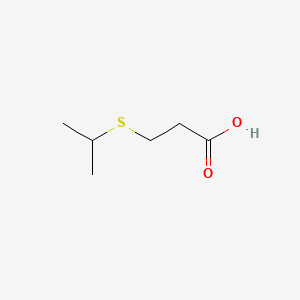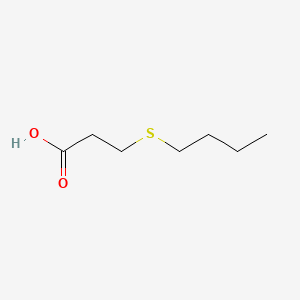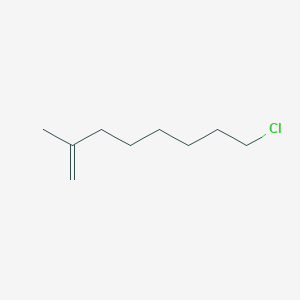
8-Chloro-2-methyl-1-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-methyl-1-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a chlorine atom and a methyl group attached to an octene backbone Its molecular formula is C9H17Cl, and it features a double bond between the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methyl-1-octene typically involves the use of Grignard reagents. One common method is the reaction of allylmagnesium bromide with 1-chloro-3-methylbutane under anhydrous conditions. The reaction is carried out in a dry ether solvent, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the oligomerization of ethylene using chromium-based catalytic systems. This method allows for the selective formation of linear α-olefins, including 1-octene derivatives . The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-methyl-1-octene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 2-methyl-1-octane.
Substitution: 8-hydroxy-2-methyl-1-octene.
Scientific Research Applications
8-Chloro-2-methyl-1-octene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 8-Chloro-2-methyl-1-octene primarily involves its reactivity towards nucleophiles and electrophiles. The double bond and the chlorine atom provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Octene: A simple alkene with a similar carbon chain length but lacking the chlorine and methyl substituents.
2-Chloro-1-octene: Similar structure but without the methyl group.
2-Methyl-1-octene: Similar structure but without the chlorine atom.
Uniqueness: 8-Chloro-2-methyl-1-octene is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity patterns compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
8-chloro-2-methyloct-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNRBVXACSCEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641086 |
Source


|
| Record name | 8-Chloro-2-methyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-16-9 |
Source


|
| Record name | 8-Chloro-2-methyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-methyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
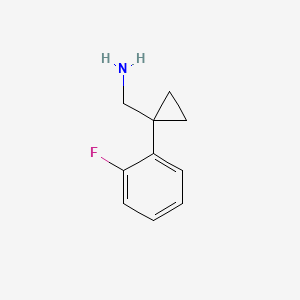

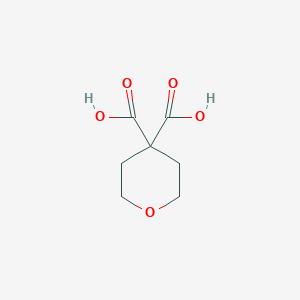
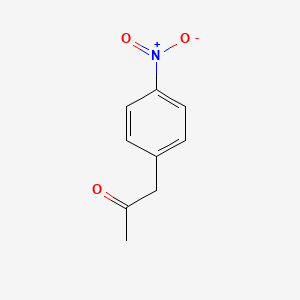
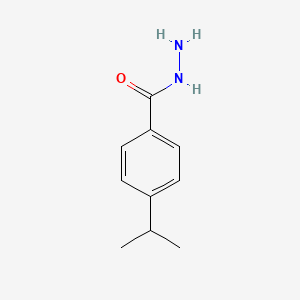


![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)
